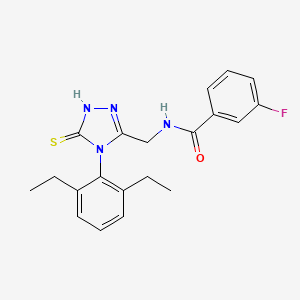

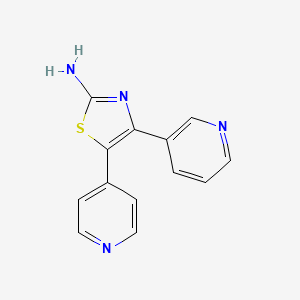

4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine is a versatile chemical functional unit present in many therapeutically important species. It has been the subject of various studies due to its interesting chemical and physical properties, as well as its potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with a focus on regioselectivity and functional group compatibility. For instance, the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines was achieved through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant, highlighting a metal-free approach with a broad scope of substrates . Similarly, novel 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines were prepared by reacting (4-bromoacetyl)-2-chloropyridine with thiourea and substituted thioureas, demonstrating the versatility of the synthetic methods for such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic and crystallographic techniques. For example, the title compound 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine was synthesized and its asymmetric unit was found to contain two independent molecules with different conformations . Additionally, the monometallic complexes of phenyl-(5-pyridin-4-yl[1,3,4]thiadiazol-2-yl)-amine with Co(II) and Zn(II) were synthesized, and their distorted octahedral geometry was elucidated through single-crystal X-ray studies .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of dynamic tautomerism and the ability to form various bonds. For instance, the existence of dynamic tautomerism in N-(pyridin-2-yl)thiazol-2-amine was demonstrated, with quantum chemical analysis showing six competitive isomeric structures . Moreover, a novel metal-free three-component reaction was developed for the construction of imidazo[1,2-a]pyridines, showcasing the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been characterized through various analytical techniques. The photoluminescence properties of 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex were examined, revealing aggregation-induced emission behavior . Additionally, the electronic properties, including dipole moment, polarizability, and hyperpolarizability, of 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine were calculated to better understand the molecule's behavior . Antifungal and antibacterial activities were also screened for some derivatives, with most compounds exhibiting excellent activities .

科学的研究の応用

Chemical Synthesis and Catalytic Activity

Compounds containing pyridine and thiazole rings, similar to 4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine, are significant in the synthesis of complex chemical structures. They often serve as ligands in coordination chemistry, demonstrating the ability to form complexes with metals. This characteristic is crucial for catalytic applications in organic synthesis, including the formation of metal complexes and the design of catalysts for asymmetric synthesis (Boča et al., 2011). Similarly, derivatives of pyrimidine and pyrazole have been employed as optical sensors due to their ability to form coordination as well as hydrogen bonds, making them suitable for sensing applications in various biological and medicinal fields (Jindal & Kaur, 2021).

Biological and Electrochemical Activity

The biological activity of compounds containing pyridine and thiazole structures, like this compound, is another area of interest. These compounds are explored for their potential in biological and electrochemical activities, including antibacterial, anticancer, and anti-inflammatory effects. For instance, pyridine and thiazole derivatives have been examined for their anticancer and anti-inflammatory activities, demonstrating the potential for pharmaceutical applications (Li et al., 2019).

Drug Development and Medicinal Chemistry

In drug development, the structural elements of pyridine and thiazole are integral in the design of new therapeutic agents. These compounds are explored for their pharmacological properties, including their roles as central nervous system (CNS) acting drugs, showcasing the diversity in their application in medicinal chemistry (Saganuwan, 2017).

作用機序

Mode of action

Many compounds containing thiazole and pyridine rings are known to interact with their targets through various types of bonding interactions, including hydrogen bonds and hydrophobic interactions .

Biochemical pathways

Without specific information on “4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine”, it’s difficult to say which biochemical pathways it might affect. Thiazole and pyridine derivatives are known to be involved in a wide range of biochemical processes .

Result of action

Thiazole and pyridine derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c14-13-17-11(10-2-1-5-16-8-10)12(18-13)9-3-6-15-7-4-9/h1-8H,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMUZGCSDVDJRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(SC(=N2)N)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)

![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)

![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)

![(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2503423.png)

![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2503424.png)